molecular formula C34H32N6O3S2 B2725120 N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide CAS No. 362502-49-6

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Cat. No. B2725120
CAS RN: 362502-49-6
M. Wt: 636.79
InChI Key: DBBHELQZKQRJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C34H32N6O3S2 and its molecular weight is 636.79. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have been conducted to synthesize and screen derivatives for their antimicrobial and antifungal activities. For instance, compounds incorporating thiazole, triazole, and pyrazole rings have been synthesized and evaluated against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. These compounds have shown promising results as potential therapeutic agents for the treatment of microbial diseases, indicating their importance in the development of new antimicrobials (Desai, Rajpara, & Joshi, 2013; Landage, Thube, & Karale, 2019).

Anticancer Applications

Compounds with a structural basis similar to the queried compound have also been evaluated for their potential anticancer activities. Some studies focused on the synthesis of derivatives with specific structural features, such as pyrazole and triazole rings, and tested these compounds against various cancer cell lines. These studies revealed that certain derivatives exhibit significant inhibitory activities, suggesting their potential as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Antioxidant Applications

The antioxidant potential of derivatives has also been explored, with some compounds showing profound antioxidant capabilities. These findings are crucial for the development of new therapeutic agents that can mitigate oxidative stress-related diseases (Raghavendra et al., 2016).

Molecular Structure and Design

Research has not only focused on the biological activities of these compounds but also on their molecular design and structural analysis. Studies involving X-ray crystallography, NMR spectroscopy, and computational modeling have provided deep insights into the molecular structures of these compounds, which is essential for understanding their reactivity and interaction with biological targets (Karabulut et al., 2014).

properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O3S2/c1-22-13-15-24(16-14-22)28-19-26(30-12-7-17-44-30)38-40(28)32(41)21-45-34-37-36-31(39(34)27-10-4-5-11-29(27)43-3)20-35-33(42)25-9-6-8-23(2)18-25/h4-18,28H,19-21H2,1-3H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBHELQZKQRJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC=CC(=C5)C)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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